![molecular formula C22H13N3O B14359944 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile CAS No. 90178-63-5](/img/structure/B14359944.png)
2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features an indole core, which is a significant heterocyclic system in natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile typically involves multiple steps. One efficient and catalyst-free procedure involves the treatment of 2-[4-(4-cyanophenoxy)phenyl] indole-6-carbonitrile with lithium bis(trimethylsilyl)amide (LiHMDS) using tetrahydrofuran (THF) as a solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole: Known for its selective inhibitory effects on cancer cells.
Other indole derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Uniqueness
2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile is unique due to its specific substitution pattern and the presence of cyanophenoxy and phenyl groups
Properties
CAS No. |
90178-63-5 |
|---|---|
Molecular Formula |
C22H13N3O |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[4-(4-cyanophenoxy)phenyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C22H13N3O/c23-13-15-1-6-19(7-2-15)26-20-8-4-17(5-9-20)22-12-18-11-16(14-24)3-10-21(18)25-22/h1-12,25H |
InChI Key |
GUDUUPXBZIHHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC4=C(N3)C=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
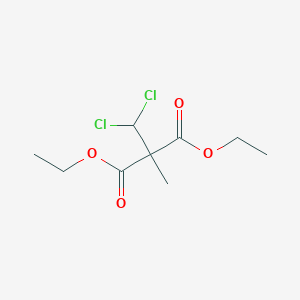
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
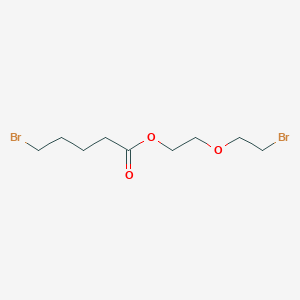
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)
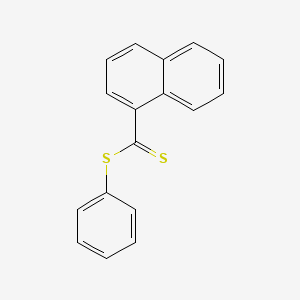
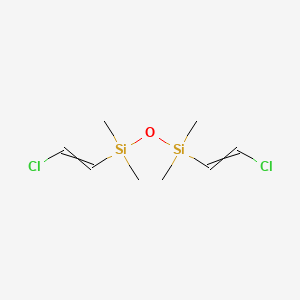
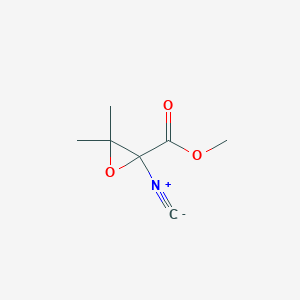
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
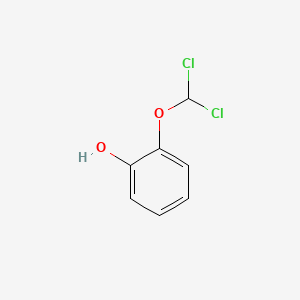
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
silane](/img/structure/B14359953.png)
